The compound is derived from extensive research aimed at developing selective inhibitors for bromodomain proteins involved in various diseases, including cancer. It is classified under the category of small molecules with potential therapeutic applications in oncology and other diseases where BRD9 plays a significant role .
The synthesis of 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide involves several key steps:
These steps illustrate a multi-faceted synthetic approach that allows for structural diversity and optimization of the pharmacological properties of the compound.
The molecular structure of 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide features several critical components:
This formula indicates a complex arrangement that includes multiple functional groups conducive to biological interaction.
In terms of chemical reactions, 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide can participate in various reactions typical for small organic molecules:
These reactions underscore its potential as a versatile building block in medicinal chemistry.
The mechanism of action for 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide primarily revolves around its ability to inhibit BRD9. It binds selectively to the bromodomain by mimicking acetylated lysine residues through hydrogen bonding interactions with key amino acids such as Asn100 and Tyr57 within the binding pocket. This competitive inhibition prevents BRD9 from interacting with its target proteins involved in transcriptional regulation and oncogenesis .
The physical and chemical properties of 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-yl)-5-ethyl-4-oxo-4,5-dihydrothieno[3,2-c]pyridine-2-carboximidamide include:
These properties are critical for determining the compound's suitability for biological assays and therapeutic applications.
The primary applications of 7-bromo-N-(1,1-dioxidotetrahydro-2H-thiopyran-4-y)-5-ethyl-4-oxo -4,5-dihydrothieno[3,2-c]pyridine -2-carboximidamide are centered around its role as a selective inhibitor of BRD9. Its potential uses include:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7